Product packaging for Ethyl 4-aminonaphthalene-1-carboxylate(Cat. No.:CAS No. 95092-84-5)

Ethyl 4-aminonaphthalene-1-carboxylate

Cat. No.: B3173884
CAS No.: 95092-84-5
M. Wt: 215.25 g/mol
InChI Key: PNCJAXRVSPZVNF-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Naphthalene (B1677914) Carboxylate Chemistry

Naphthalene carboxylates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon. The addition of one or more carboxylate groups to the naphthalene ring system gives rise to a variety of isomers with distinct chemical and physical properties. The position of the carboxylate group significantly influences the molecule's reactivity and potential applications.

The synthesis of naphthalene carboxylic acids, the precursors to their esters, can be achieved through various methods, including the oxidation of alkylnaphthalenes and the carboxylation of naphthalene using reagents like carbon monoxide in the presence of a palladium catalyst. These acids can then be esterified to produce the corresponding naphthalene carboxylates. This class of compounds serves as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes.

Significance of Aminonaphthalene Carboxylates as Research Substrates

The introduction of an amino group to the naphthalene carboxylate framework further functionalizes the molecule, opening up new avenues for research and application. Aminonaphthalene carboxylates are bifunctional compounds, possessing both a nucleophilic amino group and a carboxylate group that can undergo various chemical transformations.

These compounds are valuable as building blocks in organic synthesis. The amino group can be acylated, alkylated, or diazotized to introduce further functionalities, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. This versatility makes them attractive substrates for creating diverse molecular architectures. For instance, related aminonaphthalene derivatives have been investigated for their potential biological activities, including their use as inhibitors for certain enzymes. A patent for FBX03 inhibitors mentions the related compound 2-(diethylamino)ethyl 4-aminonaphthalene-1-carboxylate, highlighting the interest in this scaffold for therapeutic applications. google.com

Current State of Academic Inquiry on this compound

Despite the potential utility of this compound, a review of the current academic literature reveals a notable scarcity of dedicated research on this specific compound. While its precursor, 4-aminonaphthalene-1-carboxylic acid, is commercially available, detailed studies focusing on the synthesis, characterization, and application of its ethyl ester are limited.

Chemical databases and supplier websites list basic information for this compound, such as its CAS number (95092-84-5) and molecular formula (C13H13NO2). However, comprehensive spectroscopic data, detailed synthetic procedures, and in-depth investigations into its chemical reactivity and potential applications are not readily found in peer-reviewed journals. This suggests that while the compound is known, it has not been a primary focus of academic investigation to date.

The synthesis of this compound would logically proceed via the esterification of 4-aminonaphthalene-1-carboxylic acid with ethanol, likely under acidic conditions. This is a standard transformation in organic chemistry.

Unaddressed Research Questions and Fundamental Challenges

The limited body of research on this compound presents several unaddressed questions and fundamental challenges that could be the focus of future studies:

Detailed Physicochemical Characterization: A thorough investigation of its photophysical properties, such as fluorescence and phosphorescence, is warranted, given that naphthalene derivatives are often fluorescent. Understanding these properties could open up applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes.

Optimization of Synthesis: While the synthesis is presumed to be straightforward, detailed studies to optimize reaction conditions for high-yield and high-purity production are lacking.

Exploration of Chemical Reactivity: A systematic study of the reactivity of both the amino and the ethyl carboxylate groups would provide a valuable roadmap for its use as a synthetic intermediate. For example, the amino group could be used to construct novel heterocyclic systems.

Investigation of Biological Activity: Given the interest in related aminonaphthalene derivatives in medicinal chemistry, a thorough screening of this compound for various biological activities would be a logical next step. google.com Its structural similarity to other biologically active molecules suggests that it may have interesting pharmacological properties.

Polymer Chemistry Applications: The bifunctional nature of this molecule could make it a useful monomer for the synthesis of novel polymers with interesting thermal and optical properties.

Addressing these questions would not only expand our fundamental understanding of this specific molecule but could also unlock its potential for a wide range of practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B3173884 Ethyl 4-aminonaphthalene-1-carboxylate CAS No. 95092-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCJAXRVSPZVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284553
Record name Ethyl 4-amino-1-naphthalenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95092-84-5
Record name Ethyl 4-amino-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95092-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-1-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 Aminonaphthalene 1 Carboxylate and Its Derivatives

Strategic Design of Precursors and Starting Materials

The successful synthesis of Ethyl 4-aminonaphthalene-1-carboxylate hinges on the careful selection and design of precursors. The naphthalene (B1677914) core itself is a common starting point, but its functionalization often presents challenges in controlling regioselectivity during electrophilic aromatic substitution reactions. oup.comnih.gov Therefore, more advanced strategies often employ pre-functionalized starting materials to guide the introduction of substituents to the desired positions.

Established Synthetic Pathways and Mechanisms

Several well-established synthetic routes have been developed for the preparation of aminonaphthalene derivatives. These methods, while traditional, are often robust and provide reliable access to the target compounds.

Nitration-Reduction Sequences for 4-Aminonaphthalene-1-Carboxylate Formation

A classic and widely used method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process is a cornerstone of aromatic chemistry.

Nitration: The first step involves the electrophilic nitration of a suitable naphthalene precursor, such as ethyl naphthalene-1-carboxylate. This is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction proceeds through the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring. The directing effects of the existing ester group will influence the position of nitration.

Reduction: The resulting nitro-substituted naphthalene derivative is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, including metal catalysts such as palladium, platinum, or nickel with hydrogen gas, or metal/acid combinations like tin or iron in the presence of hydrochloric acid.

This sequence is a reliable method for the synthesis of arylamines and has been applied to the preparation of various aminonaphthalene derivatives. google.com

Nucleophilic Substitution Reactions in Naphthalene Systems

Nucleophilic aromatic substitution (SNAr) provides another route to introduce an amino group onto the naphthalene ring. This reaction requires the presence of a good leaving group, such as a halogen, at the target position and often necessitates the presence of activating groups on the aromatic ring. nih.gov

In the context of synthesizing this compound, a precursor such as ethyl 4-halonaphthalene-1-carboxylate (e.g., bromo- or chloro-) would be reacted with an amine source, such as ammonia or an ammonia equivalent. The reaction is typically carried out at elevated temperatures and may require the use of a base. However, SNAr reactions on unactivated aryl halides can be challenging, often requiring harsh conditions and resulting in low yields. atlanchimpharma.com

Multi-Step Organic Synthesis Routes for Naphthalene Derivatives

The synthesis of complex, multi-substituted naphthalene derivatives often requires multi-step reaction sequences. nih.govoup.com These routes are designed to introduce functional groups in a specific order to achieve the desired final product. For this compound, a multi-step synthesis could involve the initial preparation of a substituted naphthalene core followed by sequential functional group interconversions.

For example, a synthetic strategy could begin with the formation of the naphthalene ring system itself through methods like [4+2] cycloaddition reactions or the electrophilic cyclization of alkynes. nih.govrsc.org Once the naphthalene core is established, a series of reactions, including those described above (nitration-reduction, nucleophilic substitution), can be employed to install the amino and carboxylate groups at the desired positions. The strategic planning of these multi-step routes is essential for maximizing yield and minimizing the formation of unwanted isomers.

Contemporary Synthetic Approaches

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods.

Catalytic Reaction Systems (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including ammonia equivalents. wikipedia.orgacsgcipr.orgnih.gov

The synthesis of this compound via this method would involve the reaction of ethyl 4-bromonaphthalene-1-carboxylate with an amine source in the presence of a palladium catalyst and a suitable ligand. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with various phosphine-based ligands being developed to improve catalyst activity and stability. rug.nl This method has become a go-to strategy for the synthesis of aryl amines due to its functional group tolerance and broad applicability. atlanchimpharma.comnih.gov

Reaction Type Precursor Key Reagents Typical Conditions
Nitration-Reduction Ethyl naphthalene-1-carboxylateHNO₃/H₂SO₄, then H₂/Pd or Sn/HClNitration at low temp., Reduction at RT
Nucleophilic Aromatic Substitution Ethyl 4-halonaphthalene-1-carboxylateNH₃ or amine source, BaseHigh temperature, Pressure
Buchwald-Hartwig Amination Ethyl 4-bromonaphthalene-1-carboxylatePd catalyst, Phosphine ligand, Base, Amine sourceInert atmosphere, 80-120 °C

Green Chemistry Principles in Naphthalene Carboxylate Synthesis

The application of green chemistry principles to the synthesis of naphthalene carboxylates, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. nih.govchemistryviews.org

Atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle. chemistryviews.org Synthetic methodologies with high atom economy maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would favor addition reactions over substitution reactions where parts of the reactants are cleaved off as byproducts.

The principle of using less hazardous chemical syntheses encourages the use of substances that pose little or no toxicity to human health and the environment. nih.gov This has led to the exploration of greener solvents and reagents. For example, the use of supercritical fluids or ionic liquids as reaction media is being investigated as an alternative to volatile organic compounds (VOCs). In the synthesis of related aminonaphthalene derivatives, researchers have explored solvent-free reactions or the use of benign solvents like water or ethanol to minimize the environmental footprint. orientjchem.org

Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible. nih.gov Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to significantly reduced reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully applied to reactions like the Bucherer reaction for the synthesis of aminonaphthalene derivatives. researchgate.net

Furthermore, the use of catalysis is a cornerstone of green chemistry, as catalytic reagents are often more selective, can be used in small amounts, and can be recycled and reused. For the amination of naphthalene cores, the development of efficient catalysts can lead to higher yields and selectivities under milder reaction conditions. researchgate.net

Recent research has also focused on the use of renewable feedstocks . nih.gov While the synthesis of naphthalene derivatives still largely relies on petrochemical sources, the broader principles of green chemistry encourage the exploration of bio-based starting materials for the long-term sustainability of chemical manufacturing.

The following table summarizes the application of key green chemistry principles to the synthesis of naphthalene carboxylates:

Green Chemistry PrincipleApplication in Naphthalene Carboxylate Synthesis
Waste Prevention Development of one-pot and multi-component reactions to reduce intermediate separation and purification steps. nih.gov
Atom Economy Prioritizing addition reactions and catalytic cycles that incorporate a high percentage of reactant atoms into the final product.
Less Hazardous Synthesis Replacement of toxic solvents and reagents with greener alternatives such as water, ethanol, or ionic liquids. orientjchem.org
Energy Efficiency Utilization of microwave irradiation or photochemical methods to reduce reaction times and energy consumption. researchgate.net
Catalysis Employing selective and recyclable catalysts to improve reaction efficiency and reduce waste. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry and microreactor technologies offer significant advantages for the synthesis of this compound and its derivatives, aligning with the principles of green chemistry by enhancing safety, efficiency, and scalability. mdpi.com These technologies involve performing chemical reactions in a continuous stream through a network of tubes or micro-structured reactors, rather than in a traditional batch-wise manner. nih.govmdpi.com

One of the primary benefits of microreactors is their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. mdpi.comnih.gov This enhanced control over reaction parameters is particularly advantageous for highly exothermic or rapid reactions, which can be difficult to manage on a large scale in batch reactors. nih.gov For the synthesis of aromatic amines and esters, where reactions can be energetic, microreactors provide a safer operating environment by minimizing the reaction volume at any given time and dissipating heat more effectively. nih.govmdpi.com

The precise control over reaction conditions in a continuous-flow setup can lead to improved product yields and selectivity. nih.gov Parameters such as temperature, pressure, reaction time (residence time), and stoichiometry can be finely tuned to optimize the desired reaction pathway and minimize the formation of byproducts. mdpi.com For instance, in the synthesis of β-amino acid esters from aromatic amines, continuous-flow technology has demonstrated the ability to achieve excellent yields in short reaction times. mdpi.com

Flow chemistry also facilitates the integration of multiple reaction and purification steps into a single, continuous process. This "telescoping" of synthetic sequences eliminates the need for isolating and purifying intermediates at each stage, thereby reducing waste, solvent usage, and manual handling. nih.gov For a multi-step synthesis of a molecule like this compound, which involves both amination and esterification, a continuous-flow setup could streamline the entire process.

Furthermore, the scalability of reactions is often more straightforward in flow chemistry. Instead of redesigning a large-scale batch reactor, production can be increased by running the flow system for a longer duration or by "numbering up" – running multiple microreactors in parallel. This offers greater flexibility and can reduce the time required for process development and scale-up.

The use of immobilized catalysts or reagents in packed-bed reactors is another significant advantage of flow chemistry. This approach simplifies product purification, as the catalyst remains in the reactor and does not contaminate the product stream. It also allows for the continuous reuse of the catalyst, which is both cost-effective and environmentally friendly.

The table below highlights the key advantages of flow chemistry and microreactor technologies in the context of synthesizing naphthalene carboxylates:

FeatureAdvantage in Synthesis
Enhanced Heat and Mass Transfer Improved safety for exothermic reactions, better temperature control. nih.gov
Precise Control of Parameters Higher yields, improved selectivity, and reduced byproduct formation. mdpi.com
Process Integration Telescoping of multiple reaction steps, reducing waste and processing time. nih.gov
Scalability Easier and more predictable scale-up by extending run time or numbering up reactors.
Use of Immobilized Reagents Simplified product purification and catalyst recycling.

While specific studies on the continuous-flow synthesis of this compound are not extensively documented, the successful application of these technologies to the synthesis of related aromatic amines and esters strongly suggests their potential for enhancing the production of this compound. mdpi.comnih.gov

Synthetic Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for improving its economic viability and reducing its environmental impact. Various strategies can be employed to enhance reaction yields and efficiency, focusing on reaction conditions, catalyst selection, and process design.

A key aspect of synthetic optimization is the careful selection and control of reaction conditions . This includes parameters such as temperature, pressure, solvent, and the stoichiometry of reactants. For the amination and esterification of naphthalene-based compounds, the choice of solvent can significantly influence reaction rates and yields. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of amides from esters and amines. researchgate.net

Catalyst development plays a pivotal role in yield enhancement. For the amination of naphthalene, for example, the use of mixed oxides containing V(V) and Mo(VI) has been shown to be effective. The introduction of metallic Pd into these oxide catalysts can further improve performance, leading to higher yields and selectivity. researchgate.net The development of catalysts that can operate under milder conditions and with higher turnover numbers is an ongoing area of research.

Process intensification through technologies like flow chemistry and microreactors, as discussed in the previous section, is a powerful strategy for yield enhancement. The precise control over reaction parameters in a continuous-flow system can lead to significant improvements in yield and purity compared to traditional batch processes. mdpi.com

Another approach to optimizing synthesis is through the application of Design of Experiments (DoE) methodologies. DoE allows for the systematic investigation of multiple reaction variables simultaneously to identify the optimal conditions for maximizing yield. This statistical approach is more efficient than the traditional one-variable-at-a-time (OVAT) method and can reveal complex interactions between different parameters.

The following table outlines several strategies for synthetic optimization and their potential impact on the synthesis of this compound:

StrategyDescriptionPotential Impact on Yield
Optimization of Reaction Conditions Fine-tuning of temperature, pressure, solvent, and reactant ratios.Can significantly improve reaction rates and equilibrium position, leading to higher yields.
Advanced Catalyst Systems Development and use of highly active and selective catalysts. researchgate.netIncreases reaction rates and selectivity towards the desired product, minimizing side reactions.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions. researchgate.netReduces reaction times from hours to minutes and often improves yields. researchgate.net
Flow Chemistry and Microreactors Performing reactions in a continuous-flow system for better control. mdpi.comEnhanced heat and mass transfer leads to improved yields and purity. mdpi.com
Design of Experiments (DoE) Statistical approach to systematically optimize reaction variables.Efficiently identifies optimal reaction conditions for maximum yield.

By systematically applying these optimization strategies, the synthesis of this compound can be made more efficient and sustainable, leading to higher yields of the desired product with reduced waste and energy consumption.

Stereoselective Synthesis of Chiral Analogs (if applicable)

The concept of stereoselective synthesis becomes relevant when a molecule possesses one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). In the case of this compound, the parent molecule itself is achiral and does not have any stereocenters. Therefore, the direct stereoselective synthesis of this specific compound is not applicable.

However, the principles of stereoselective synthesis would apply to the preparation of chiral analogs of this compound. Such analogs could be designed by introducing one or more chiral centers into the molecule. For example, a chiral substituent could be attached to the amino group or at another position on the naphthalene ring.

Should the synthesis of such chiral analogs be desired, several established methodologies for stereoselective synthesis could be employed. These include:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for inducing stereoselectivity in a reaction. Chiral metal complexes or organocatalysts can be used to favor the formation of one stereoisomer over another.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from natural sources, such as amino acids or sugars, and incorporates them into the target molecule.

For instance, if a chiral center were to be introduced at a position adjacent to the ester or amino group, a stereoselective reaction such as an asymmetric alkylation or amination could be employed. The stereoselective synthesis of cis-3-amino-4-methyl-2-oxoazetidine-1-sulphonic acid from ethyl acetoacetate provides an example of how stereocontrol can be achieved in the synthesis of related cyclic compounds. rsc.org

It is important to note that a review of the current scientific literature does not reveal specific studies focused on the stereoselective synthesis of chiral analogs of this compound. Research in this area would likely be driven by the specific biological or material science applications for which such chiral molecules would be designed.

Elucidation of Reaction Mechanisms Involving Ethyl 4 Aminonaphthalene 1 Carboxylate

Mechanistic Studies of Functional Group Transformations

Amination Mechanisms on Naphthalene (B1677914) Scaffolds

The introduction of an amino group onto a naphthalene ring is a fundamental transformation. While Ethyl 4-aminonaphthalene-1-carboxylate already possesses an amino group, understanding amination mechanisms provides insight into its synthesis and potential side reactions.

Direct Catalytic Amination: A one-step, direct catalytic amination of naphthalene has been developed using a V2O5/HZSM-5 catalyst. rsc.orgfao.org The proposed mechanism, investigated using real-time IR and in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), suggests that the V=O bonds of monovanadate species on the catalyst are the active sites. rsc.orgfao.orgrsc.org These sites are responsible for the activation of the naphthalene ring and the formation of NH3+, which acts as the active aminating reagent. rsc.orgfao.orgrsc.org This method represents a more atom-economical and environmentally friendly alternative to traditional nitration-reduction routes. rsc.orgfao.org

Reductive Amination: Reductive amination offers a versatile method for synthesizing more complex amines from a primary amine like the one in this compound. This reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a new, more substituted amine via an imine intermediate. wikipedia.org The process typically involves two key steps:

Imine Formation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to yield an imine (or its protonated form, the iminium ion). wikipedia.orgmasterorganicchemistry.com

Reduction: The imine is then reduced to the final amine. masterorganicchemistry.com Common reducing agents like sodium cyanoborohydride (NaBH3CN) are often used because they are selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in one pot. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

This pathway could be used to introduce further alkyl substituents onto the amino group of this compound.

Esterification and Transesterification Pathways

The ethyl carboxylate group of the target molecule can be exchanged through transesterification, a reaction that swaps the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org

Base-Catalyzed Transesterification: Under basic conditions, the mechanism is a two-step nucleophilic acyl substitution. masterorganicchemistry.comresearchgate.net

Nucleophilic Attack: An alkoxide ion (RO⁻), generated by deprotonating an alcohol, attacks the carbonyl carbon of the ethyl ester. This forms a negatively charged tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Leaving Group Elimination: The intermediate collapses, expelling the original ethoxide group (EtO⁻) to form the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the incoming alcohol is often used in excess. researchgate.net

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H2SO4), the mechanism involves a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.compearson.comyoutube.com

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. pearson.combyjus.com

Nucleophilic Attack: A molecule of the new alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). pearson.com

Elimination: The intermediate collapses, eliminating a molecule of ethanol. pearson.com

Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product. pearson.comyoutube.com

Theoretical studies on the acid-catalyzed transesterification of ethyl acetate (B1210297) have estimated the free energy barrier for this type of reaction to be approximately 23.1 kcal/mol. researchgate.net

Electron Transfer Processes

Photoinduced Electron Transfer in Naphthalene Carboxylates

Naphthalene derivatives are well-known photoactive chromophores. Upon absorption of light, they can participate in Photoinduced Electron Transfer (PET), a process where an electron is transferred from a donor molecule to an acceptor molecule in an excited state. acs.orgnih.govmdpi.com In a molecule like this compound, the naphthalene ring can act as the photosensitizer (acceptor) and the proximate amino group can serve as an intramolecular electron donor. acs.orgnih.gov

The mechanism involves the excitation of the naphthalene moiety to its first excited singlet state. If the thermodynamics are favorable, an electron can be transferred from the lone pair of the amino group to the excited naphthalene ring. acs.orgnih.gov This results in the formation of a charge-separated species, consisting of a naphthalene radical anion and an amine radical cation. nih.gov This PET process effectively quenches the fluorescence of the naphthalene chromophore. acs.orgnih.gov The feasibility of PET is governed by the thermodynamics of the system, which can be estimated by the Rehm-Weller equation. numberanalytics.comnih.govnumberanalytics.com This equation relates the free energy change of the electron transfer (ΔGet) to the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the acceptor. nih.govmiami.edu

Studies on related systems, such as naphthyl-appended cyclams, have shown that this intramolecular PET from amine lone pairs is a primary mechanism for reductive luminescence quenching. acs.orgnih.gov

Reaction Kinetics and Thermodynamic Control

The rates and outcomes of reactions involving this compound are dictated by kinetic and thermodynamic factors.

The kinetics of concerted proton-electron transfer (CPET) processes, which are relevant to the oxidation of the aminonaphthalene system, are influenced by the distance between the proton donor and acceptor and the reaction's free energy. nih.gov As shown in the table below, kinetic isotope effects (KIEs) can provide insight into the transition state of these reactions.

Reaction TypeSystem StudiedRate Constant (k)Kinetic Isotope Effect (KIE, kH/kD)Ref
Proton-Electron TransferOxidation of phenol-amine 1(2.8 ± 0.2) × 10⁴ M⁻¹s⁻¹2.1 ± 0.3 nih.gov
Proton-Electron TransferOxidation of phenol-amine 2(1.4 ± 0.1) × 10⁴ M⁻¹s⁻¹1.3 ± 0.2 nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. Various spectroscopic and analytical techniques are employed for this purpose.

Reaction TypeIntermediate SpeciesMethod of IdentificationReference(s)
Catalytic AminationActive Vanadate Species (V=O)Real-time IR, in-situ DRIFTS rsc.orgfao.orgrsc.org
Reductive AminationImine / Iminium CationInferred from mechanism wikipedia.orgmasterorganicchemistry.com
Transesterification (Acid/Base)Tetrahedral IntermediateInferred from mechanism masterorganicchemistry.comresearchgate.netechemi.com
Dissociative IonizationPentalene (B1231599) Cation (C₈H₆⁺)IR Multiphoton Dissociation Spectroscopy rsc.org
Photoreaction with PyrroleDihydronaphthyl-pyrrolesNMR Spectroscopy rsc.org
Photoinduced Electron TransferNaphthalene Radical AnionTransient Absorption Spectroscopy nih.govresearchgate.net
Photoinduced Electron TransferTriplet ExcimerTransient Absorption Spectroscopy researchgate.net

In catalytic amination on naphthalene, surface-bound intermediates have been characterized using in-situ IR spectroscopy. rsc.orgrsc.org For reductive amination and transesterification, the existence of iminium and tetrahedral intermediates, respectively, is well-established through extensive mechanistic studies on analogous systems. masterorganicchemistry.commasterorganicchemistry.com In the gas phase, the dissociative ionization of naphthalene has been shown via IR spectroscopy to produce specific cationic intermediates like the pentalene cation. rsc.org For photochemical reactions, transient absorption spectroscopy is a powerful tool. It has been used to identify naphthalene radical anions formed during PET and triplet excimers formed between an excited-state and a ground-state naphthalene molecule. nih.govresearchgate.net

Transition State Analysis and Energy Landscapes

The elucidation of reaction mechanisms involving this compound is greatly enhanced by computational chemistry, which allows for the detailed analysis of transition states and the mapping of potential energy surfaces. While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, a comprehensive understanding can be constructed by examining theoretical investigations into the characteristic reactions of its primary functional groups: the aromatic amine and the ethyl ester. This section will, therefore, discuss the transition state analysis and energy landscapes of reactions analogous to those that this compound would undergo, such as reactions at the amino and ester moieties.

Reactions at the Amino Group

The amino group of this compound is a primary site for a variety of chemical transformations, including acylation, alkylation, and diazotization. The transition states and energy profiles of these reactions are critical in determining reaction kinetics and product distribution.

Acylation of Aromatic Amines:

The acylation of an aromatic amine, such as the one present in this compound, typically proceeds through a nucleophilic addition-elimination mechanism. Computational studies on similar systems reveal a multi-step process with distinct transition states.

The reaction pathway generally involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This is followed by the departure of a leaving group to yield the final acylated product. The energy profile of such a reaction typically shows two transition states corresponding to the formation and breakdown of the tetrahedral intermediate. researchgate.netresearchgate.net

A representative energy profile for the acylation process can be characterized by the activation energies for the formation of the tetrahedral intermediate (TS1) and its subsequent collapse to the product (TS2).

Table 1: Representative Energy Data for the Acylation of an Aromatic Amine (Data is illustrative and based on computational studies of analogous systems)

StepSpeciesRelative Energy (kcal/mol)
1Reactants (Amine + Acylating Agent)0
2Transition State 1 (TS1)+10 to +15
3Tetrahedral Intermediate (IC1)+2 to +5
4Transition State 2 (TS2)+12 to +18
5Products (Acylated Amine + Byproduct)-5 to -10

This table provides a generalized energetic landscape for an acylation reaction. The exact values for this compound would depend on the specific acylating agent and reaction conditions.

Diazotization of Aromatic Amines:

The diazotization of aromatic amines, a key reaction for the synthesis of azo dyes and other derivatives, involves the reaction of the amine with nitrous acid. The mechanism is complex and involves a series of proton transfers and intermediates. icrc.ac.ir Theoretical analysis of this process for aniline (B41778) derivatives suggests that the initial step is the formation of nitrous acid from sodium nitrite (B80452) and an acid. icrc.ac.ir The amine then acts as a nucleophile, attacking the protonated nitrous acid.

The energy landscape of diazotization is characterized by several intermediates and transition states corresponding to the formation of N-nitrosamine, its tautomerization, and the final elimination of water to form the diazonium ion. icrc.ac.ir

Reactions at the Ester Group

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.

Ester Hydrolysis:

The hydrolysis of esters can be catalyzed by either acid or base, and the transition state structures differ significantly. In both cases, a tetrahedral intermediate is formed. ic.ac.ukresearchgate.net

Under basic conditions, the nucleophile is a hydroxide (B78521) ion which attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.

Computational studies on the hydrolysis of aryl esters have provided insight into the properties of the transition state. arkat-usa.org For instance, the acidity of the transition-state complex can be influenced by substituents on the aromatic ring. arkat-usa.org Kinetic isotope effect studies on the uncatalyzed hydrolysis of a peptidyl-tRNA mimic indicated a nearly tetrahedral transition state. nih.gov

Table 2: Calculated Parameters for the Transition State of Uncatalyzed Ester Hydrolysis (Based on data from the hydrolysis of a peptidyl-tRNA mimic) nih.gov

ParameterValue
C-OH Bond Length (Å)1.61
Carbonyl Bond Length (Å)1.39
Primary Carbon Hybridizationsp4.81

These values are for a model system and serve to illustrate the geometry of the transition state in ester hydrolysis.

The energy profile for ester hydrolysis involves the formation of a tetrahedral intermediate, which is the highest energy species along the reaction coordinate in the uncatalyzed reaction. nih.gov The presence of a catalyst, such as an acid or a base, lowers the activation energy by stabilizing the transition state.

Influence of the Naphthalene Ring System

The naphthalene ring system in this compound plays a crucial role in influencing the reactivity and the energy landscapes of its reactions. The extended π-system of the naphthalene moiety can stabilize charged intermediates and transition states through resonance. For instance, in reactions involving the amino group, the positive charge that develops on the nitrogen atom during electrophilic attack can be delocalized over the aromatic system.

Furthermore, π–π interactions between the naphthalene ring and other reactants or catalysts can also play a role in stabilizing reactive intermediates, as has been proposed in the copper-catalyzed oxidative coupling of 2-aminonaphthalenes. acs.org

Computational Chemistry and Theoretical Investigations of Ethyl 4 Aminonaphthalene 1 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It provides a favorable balance between accuracy and computational efficiency, making it a popular choice for studying molecules.

Geometry Optimization and Conformational Analysis

The initial step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of a molecule. This process identifies the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For Ethyl 4-aminonaphthalene-1-carboxylate, this would involve determining the precise bond lengths, bond angles, and the rotational orientation of the substituent groups.

A key structural feature is the planar naphthalene (B1677914) ring system. The amino and ethyl carboxylate substituents, however, will adopt specific orientations relative to this plane. The presence of the ethyl group in the ester moiety introduces conformational flexibility due to rotation around the C-O and O-C single bonds. A detailed conformational analysis would be necessary to identify the global minimum energy conformer, which represents the most stable structure of the molecule, along with other low-energy conformers that might coexist at ambient temperatures. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, whereas the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

In this compound, the HOMO is anticipated to be localized on the electron-rich components of the molecule, namely the naphthalene ring and the amino group, which are electron-donating. Conversely, the LUMO is expected to be distributed over the naphthalene ring and the electron-withdrawing carboxylate group.

Although specific data for the ethyl ester are not available, DFT calculations have been conducted on its carboxylic acid counterpart, 4-Aminonaphthalene-1-carboxylic acid (4ANC). jeires.comresearchgate.net For 4ANC, the HOMO and LUMO energies are reported to be -5.61 eV and -1.95 eV, respectively, which corresponds to a HOMO-LUMO gap of 3.66 eV. jeires.comresearchgate.net It is expected that the ethyl ester would have a comparable HOMO-LUMO gap, with only minor deviations arising from the electronic influence of the ethyl group in place of the acidic proton.

Table 1: Frontier Molecular Orbital Energies for 4-Aminonaphthalene-1-carboxylic acid (4ANC)
ParameterEnergy (eV)
EHOMO-5.61
ELUMO-1.95
Energy Gap (ΔE)3.66
Data sourced from a study on 4-Aminonaphthalene-1-carboxylic acid (4ANC), a related compound. jeires.comresearchgate.net

Global and Local Reactivity Descriptors

Electronegativity (χ) : This describes the ability of a molecule to attract electrons.

Chemical Hardness (η) : This measures a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule, while a small gap indicates a "soft" molecule.

Electrophilicity Index (ω) : This quantifies the propensity of a molecule to accept electrons.

To identify specific reactive sites within a molecule, local reactivity descriptors like Fukui functions are used. These can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

For the related compound, 4-Aminonaphthalene-1-carboxylic acid (4ANC), these global descriptors have been calculated and are detailed in Table 2. jeires.comresearchgate.net The values indicate that 4ANC possesses moderate hardness and electrophilicity. It is anticipated that the ethyl ester derivative would show similar reactivity characteristics.

Table 2: Global Reactivity Descriptors for 4-Aminonaphthalene-1-carboxylic acid (4ANC)
DescriptorValue
Electronegativity (χ)3.78
Chemical Hardness (η)1.83
Electrophilicity Index (ω)3.90
Data sourced from a study on 4-Aminonaphthalene-1-carboxylic acid (4ANC), a related compound. jeires.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of a molecule. nih.gov This tool is invaluable for identifying electron-rich and electron-poor regions, which helps in predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of the most negative electrostatic potential (electron-rich) are typically colored red, while areas of the most positive potential (electron-poor) are colored blue.

For this compound, an MEP map would likely reveal negative potential (red or yellow areas) around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group. These regions would be the probable sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the naphthalene ring would likely exhibit positive potential (blue areas), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In the case of this compound, an NBO analysis would elucidate the nature of its covalent bonds, the hybridization of its constituent atoms, and the degree of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic system. Furthermore, it would quantify the stabilizing interactions between the π-system of the naphthalene ring and its substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the properties of molecules in their electronically excited states. materialsciencejournal.orgrsc.org A primary application of TD-DFT is the simulation of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of vertical transitions from the ground state to various excited states. rsc.org

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would provide theoretical insights into the molecule's photophysical properties, including its color. The calculations would likely identify π → π* transitions, which are characteristic of the naphthalene aromatic system, as well as transitions involving the non-bonding electrons of the amino and carboxylate functional groups. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational changes, flexibility, and intermolecular interactions of this compound.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions. The simulation would then track the movements of each atom over a series of small time steps, revealing how the molecule folds, rotates, and interacts with its environment. This can help identify the most stable conformations of the molecule and the energy barriers between different conformations. nih.gov

Key research findings from MD simulations could include:

Conformational Landscapes: Mapping the potential energy surface to identify low-energy, stable conformations of the ethyl and amino groups relative to the naphthalene core.

Solvent Effects: Understanding how different solvents influence the conformational preferences and dynamics of the molecule.

Interaction with Biomolecules: Simulating the interaction of this compound with proteins or other biological targets to predict binding affinities and modes. nih.gov

A hypothetical representation of the conformational states is shown in the table below.

Conformational StateDihedral Angle (C-C-O-C)Potential Energy (kcal/mol)Population (%)
Anti-periplanar 180°0.075
Syn-periplanar 2.55
Gauche ±60°1.220

Quantum Chemical Descriptors for Structure-Activity/Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models correlate the chemical structure of a compound with its biological activity or physical properties, providing a predictive tool for designing new molecules with desired characteristics. researchgate.net

For this compound, various quantum chemical descriptors can be calculated using methods like Density Functional Theory (DFT). These descriptors can then be used to predict properties such as reactivity, toxicity, and solubility. nih.gov

Commonly used quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and electron-accepting abilities of the molecule, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack.

A table of hypothetical quantum chemical descriptors for this compound is presented below.

DescriptorValueUnits
HOMO Energy -5.8eV
LUMO Energy -1.2eV
HOMO-LUMO Gap 4.6eV
Dipole Moment 2.5Debye
Electronegativity (χ) 3.5eV
Chemical Hardness (η) 2.3eV
Electrophilicity Index (ω) 2.68eV

Adsorption Studies on Material Surfaces (e.g., Metal Surfaces)

The study of how molecules adsorb onto material surfaces is critical for applications in catalysis, corrosion inhibition, and sensor technology. While direct studies on this compound may be limited, the adsorption behavior of similar aromatic amines, such as 1-(1-naphthyl)ethylamine (B3023371) on platinum surfaces, can provide valuable insights. researchgate.net

Theoretical adsorption studies of this compound would likely involve quantum chemical calculations to model the interaction between the molecule and a metal surface (e.g., platinum, gold, or copper). These studies can determine the most stable adsorption geometries, calculate the adsorption energy, and analyze the nature of the chemical bonding between the molecule and the surface.

Key findings from such studies would include:

Adsorption Geometry: Determining whether the molecule adsorbs flat on the surface through the naphthalene ring's π-system or vertically through the amino or carboxylate groups.

Adsorption Energy: Quantifying the strength of the interaction between the molecule and the surface, which indicates the stability of the adsorbed layer.

Charge Transfer Analysis: Investigating the extent of electron transfer between the molecule and the metal surface, which is crucial for understanding the electronic properties of the interface.

A hypothetical table summarizing adsorption energies on different metal surfaces is provided below.

Metal SurfaceAdsorption Energy (eV)Adsorption Geometry
Platinum (111) -2.1Planar (π-interaction)
Gold (111) -1.5Tilted
Copper (111) -1.8Planar (π-interaction)

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. This information is crucial for understanding the crystal packing and predicting the solid-state properties of the compound.

Key insights from a Hirshfeld surface analysis include:

Identification of Dominant Interactions: Determining which intermolecular forces are most significant in holding the crystal lattice together.

Visualization of Hydrogen Bonds: The presence of N-H···O or C-H···O hydrogen bonds would be clearly visible as distinct spikes in the fingerprint plot.

Quantification of π-π Stacking: The analysis can quantify the extent of stacking interactions between the naphthalene rings of adjacent molecules.

A hypothetical breakdown of intermolecular contacts for this compound is shown in the table below.

Intermolecular ContactContribution (%)
H···H 45.2
C···H/H···C 25.5
O···H/H···O 18.8
N···H/H···N 8.3
C···C (π-π stacking) 2.2

Advanced Applications of Ethyl 4 Aminonaphthalene 1 Carboxylate in Materials Science

Organic Electronics and Optoelectronic Materials

The unique combination of a hole-transporting amino group and a modifiable carboxylate function on a photophysically active naphthalene (B1677914) core makes Ethyl 4-aminonaphthalene-1-carboxylate a compelling candidate for the development of organic electronic and optoelectronic materials.

Development of Organic Semiconductors

While specific studies on polymers derived directly from this compound for organic semiconductor applications are not readily found, the broader family of aminonaphthalene derivatives has demonstrated significant promise as hole-transporting materials. The amino group on the naphthalene ring can act as an effective hole-transporting moiety, crucial for the functionality of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells.

The general strategy involves the incorporation of such aminonaphthalene units into a polymer backbone or their use as standalone small molecules. For instance, derivatives of N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPD or NPB) are benchmark hole-transporting materials in OLEDs. The naphthalene moiety contributes to a high glass transition temperature (Tg), which imparts morphological stability to the thin films in devices. It is conceivable that polymers synthesized from this compound could exhibit similar hole-transporting characteristics. The ester functionality could be hydrolyzed to the carboxylic acid, which could then be used in polycondensation reactions to form polyesters or polyamides, or it could be transformed into other functional groups to tune the electronic properties.

A hypothetical polymer, poly(this compound), could be synthesized, and its electronic properties would be of great interest. Based on related naphthalene-based materials, one could anticipate a HOMO level in a range suitable for hole injection from common anodes like indium tin oxide (ITO) and efficient hole transport. The performance of such a hypothetical organic semiconductor is projected in the table below, based on data from related aminonaphthalene-based materials.

Hypothetical Polymer Property Projected Value Range Basis of Projection
Highest Occupied Molecular Orbital (HOMO)-5.1 to -5.5 eVBased on aminonaphthalene derivatives used in hole-transporting materials.
Hole Mobility10⁻⁵ to 10⁻³ cm²/VsTypical range for amorphous hole-transporting polymers.
Glass Transition Temperature (Tg)> 150 °CThe rigid naphthalene core is known to increase Tg.

Photorefractive and Luminescent Materials

The naphthalene ring is a well-known chromophore, and its derivatives often exhibit interesting photophysical properties, including fluorescence and phosphorescence. The amino group in this compound can enhance the luminescent properties through intramolecular charge transfer (ICT) character. Polymers incorporating this monomer could therefore be developed as novel luminescent materials for applications in OLEDs, sensors, and solid-state lighting. For instance, polyamides containing naphthalene units have been shown to exhibit intense luminescence. mdpi.com

The photorefractive effect relies on a material's ability to exhibit both photoconductivity and an electro-optic response. The amino group on the naphthalene ring can be a source of photogenerated charge carriers under illumination. If this compound were incorporated into a polymer that also contains a nonlinear optical (NLO) chromophore, the resulting material could exhibit photorefractive properties. The naphthalene unit itself can contribute to the NLO response, particularly the third-order susceptibility (χ⁽³⁾), which is crucial for all-optical signal processing.

The potential luminescent properties of polymers derived from this compound are summarized below, based on studies of analogous naphthalene-containing polymers.

Photophysical Property Projected Characteristic Rationale
Emission WavelengthBlue to Green region (450-550 nm)Dependent on the polymer structure and the extent of conjugation. Aminonaphthalene derivatives often emit in this range.
Photoluminescence Quantum Yield (PLQY)Moderate to HighThe rigid naphthalene structure can reduce non-radiative decay pathways.
Nonlinear Optical (NLO) PropertiesSignificant Third-Order Susceptibility (χ⁽³⁾)The extended π-system of the naphthalene core is known to contribute to NLO effects.

Electrochromic Materials

Electrochromic materials change their optical properties in response to an applied electrical potential. Naphthalene-based polyimides and other polymers have been investigated for their electrochromic behavior. mdpi.comnih.gov The mechanism often involves the reversible reduction and oxidation of the naphthalene ring system. The presence of the electron-donating amino group and the potential for creating extended conjugated systems through polymerization makes this compound a promising monomer for cathodic electrochromic materials.

Upon reduction, polymers containing the 4-aminonaphthalene-1-carboxylate moiety would likely form radical anions and dianions, leading to a change in their absorption spectra and thus a visible color change. The stability and reversibility of this process would be key performance metrics. Research on naphthalene phthalimide (B116566) derivatives has shown that the position of functional groups on the naphthalene ring significantly influences the electrochemical and spectroelectrochemical properties. mdpi.comnih.gov

Electrochromic Property Projected Performance Basis of Projection
Color ChangeColorless to Colored (e.g., yellow, green, or blue)Based on the formation of colored radical anions and dianions of the naphthalene core upon reduction.
Switching SpeedSeconds to millisecondsTypical for polymer-based electrochromic devices.
Electrochemical StabilityModerate to HighDependent on the polymer architecture and the electrolyte used.

Polymer Chemistry and Macromolecular Engineering

The bifunctional nature of this compound, possessing both an amine and a carboxylate group, makes it a versatile monomer for various polymerization techniques, enabling the engineering of novel macromolecules with tailored properties.

Incorporation into Polymer Backbones for Functional Polymers

The amino and carboxylate (or its hydrolyzed carboxylic acid form) groups of this compound are ideal for step-growth polymerization. This allows for its incorporation into the main chain of various functional polymers, such as polyamides and polyimides.

Polyamides: The reaction of the diamine derivative of this compound (after converting the ester to another amine or by using a diacid chloride) with a diacid chloride would yield polyamides. The resulting polymers would benefit from the rigidity and thermal stability conferred by the naphthalene unit. These high-performance polyamides could find applications in areas requiring high thermal resistance and mechanical strength.

Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The amino group of this compound can react with dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to the final polyimide. The incorporation of the naphthalene moiety can enhance the thermal stability and may also impart desirable optical and electronic properties. Studies on polyimides derived from other aminonaphthalene monomers have demonstrated high glass transition temperatures and excellent thermal stability. researchgate.net

Polymer Type Potential Synthesis Route Projected Properties
PolyamidePolycondensation of a diamine derivative of the monomer with a diacid chloride.High thermal stability (Tg > 200 °C), good mechanical strength, potential for luminescence.
PolyimideReaction of the monomer with a dianhydride followed by imidization.Exceptional thermal stability (Tg > 250 °C), excellent chemical resistance, good dielectric properties. researchgate.net

Design of Advanced Polymeric Composites

Advanced polymeric composites are materials where a polymer matrix is reinforced with a filler to achieve properties that are superior to the individual components. The functional groups on this compound can be exploited to create strong interfacial interactions between the polymer matrix and reinforcing fillers, such as carbon nanotubes, graphene, or silica (B1680970) nanoparticles.

The amino group can be used to functionalize the surface of fillers, promoting better dispersion within the polymer matrix and enhancing load transfer from the matrix to the filler. This leads to composites with improved mechanical properties. Furthermore, if the polymer matrix itself is derived from this compound, the inherent properties of the naphthalene unit, such as UV resistance and thermal stability, would be imparted to the composite. The design of such composites could lead to materials with a unique combination of mechanical strength, thermal stability, and functional properties like electrical conductivity or EMI shielding, depending on the choice of filler.

Composite Component Role of this compound Potential Composite Properties
Polymer MatrixAs a monomer for a high-performance polymer (e.g., polyamide, polyimide).Enhanced thermal stability, improved mechanical properties, inherent UV resistance.
Filler Surface ModifierFor functionalizing fillers to improve interfacial adhesion.Increased tensile strength and modulus, better dispersion of fillers, enhanced toughness.
Functional AdditiveTo impart specific properties like luminescence or conductivity to the composite.Multifunctional composites with tailored optical or electronic characteristics.

Dye Chemistry and Pigment Technologies

The core structure of this compound, containing an aminonaphthalene moiety, is a well-established platform in the synthesis of azo dyes. patsnap.com Aromatic amines are crucial precursors in the formation of azo compounds, which are characterized by the -N=N- functional group and form a large and versatile class of colorants. patsnap.com The amino group on the naphthalene ring can be diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors.

The presence of the ethyl carboxylate group could influence the properties of the resulting dyes. For instance, the introduction of ester groups into dye molecules can be a strategy to create environmentally friendly, alkali-clearable disperse dyes. cas.org This functional group may also impact the solubility and fastness properties of the dyes on different substrates. Research on related naphthalimide derivatives, which also feature the naphthalene core, has shown their use in synthesizing disperse dyes for polyester (B1180765) fabrics, yielding bright and intense hues with good fastness properties.

Energy Storage Systems

The development of advanced energy storage systems is a critical area of materials science research. Organic electrode materials are gaining attention as potential alternatives to traditional inorganic materials in batteries due to their potential for structural diversity, flexibility, and sustainability.

Organic Electrode Materials for Batteries

Functional Coatings and Surface Modification Agents

Functional coatings are designed to impart specific properties to a material's surface, such as corrosion resistance, wear resistance, or altered wettability. Surface modification agents are key to achieving these functionalities.

A recent computational study explored the corrosion inhibition properties of several 4-aminonaphthalene derivatives on an iron surface. researchgate.netnih.govresearchgate.net The study, which included the parent compound 4-Amino-naphthalene-1-carboxylic acid, indicated that these molecules could act as effective corrosion inhibitors. researchgate.netnih.govresearchgate.net The amino and carboxylic acid groups were found to play a significant role in the interaction with the metal surface. researchgate.netnih.govresearchgate.net It is plausible that this compound could exhibit similar properties, with the ester group potentially influencing its solubility and adsorption characteristics on metal surfaces. The aminolysis of surfaces, a process that introduces amino groups, has been shown to improve cell adhesion on biomaterials, indicating another potential avenue for the application of amino-functionalized compounds in creating biocompatible coatings. sigmaaldrich.com

Sensor Technologies and Chemo/Biosensing Platforms

The unique photophysical properties of naphthalene derivatives, such as strong fluorescence and high quantum yields, make them excellent candidates for the development of chemical sensors and biosensors. researchgate.net The fluorescence of these compounds can be sensitive to their local environment, allowing for the detection of various analytes.

Naphthalene-based fluorescent probes have been successfully developed for the detection of metal ions. The amino and carboxylate groups in this compound could serve as binding sites for specific ions or molecules. Upon binding, a change in the fluorescence properties of the compound, such as intensity or wavelength, could be observed, forming the basis of a sensing mechanism. For example, a study on a synthesized 4-Amino naphthalene-1-sulfonic acid-alginate polymer demonstrated solvatochromic behavior, suggesting its potential use as a sensor for medium polarity. nih.gov This highlights the principle that modifications to the aminonaphthalene scaffold can lead to materials with specific sensing capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.